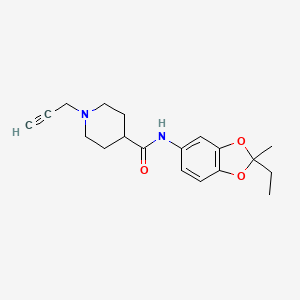
N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide, also known as EMD-386088, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been found to exhibit potent and selective activity at the dopamine D1 receptor.
Wissenschaftliche Forschungsanwendungen
Potential as an Antidementia Agent
Research has shown that certain piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, exhibit significant anti-acetylcholinesterase activity. This activity is crucial in the context of antidementia agents. One compound in particular, identified as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting its potential as an effective treatment for dementia (Sugimoto et al., 1990).
Antipsychotic Properties
A study focusing on the synthesis and antidopaminergic properties of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds revealed that these compounds have significant potential as antipsychotic agents. Their ability to preferentially inhibit the hyperactivity component of behavioral syndromes indicates a lower tendency to induce extrapyramidal side effects, which are common in many antipsychotic drugs (Högberg et al., 1990).
Antitumor Activity
A series of monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide showed significant antileukemic and antitumor activities. The study highlighted that the substitution at specific positions of the acridine significantly affected both the physicochemical properties and biological activities, indicating the potential of these compounds in cancer therapy (Rewcastle et al., 1986).
Cardiac Electrophysiological Activity
The synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides for cardiac electrophysiological activity demonstrated that these compounds can act as potent selective class III agents. This indicates their potential application in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).
Peroxisome Proliferator-Activated Receptor Agonists
Compounds like 3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2- benzoylph enyl)amino)propionic acid and its analogues were found to be potent agonists of the peroxisome proliferator-activated receptor gamma (PPARgamma). These findings are significant in the context of developing treatments for type 2 diabetes and other metabolic disorders (Cobb et al., 1998).
Neuroleptic Activity
Benzamides of N,N-disubstituted ethylenediamines and related compounds were synthesized and evaluated as potential neuroleptics. The results showed a good correlation between structure and activity, indicating their potential use in the treatment of psychosis (Iwanami et al., 1981).
Eigenschaften
IUPAC Name |
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-10-21-11-8-14(9-12-21)18(22)20-15-6-7-16-17(13-15)24-19(3,5-2)23-16/h1,6-7,13-14H,5,8-12H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOFKGRHGZEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2=C(O1)C=C(C=C2)NC(=O)C3CCN(CC3)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2682493.png)
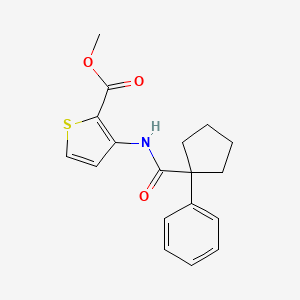
![4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide](/img/structure/B2682495.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2682497.png)
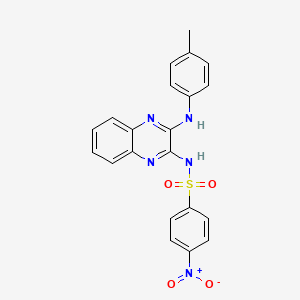

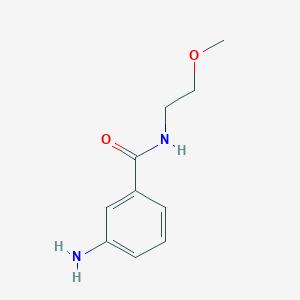
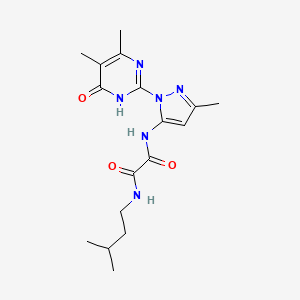
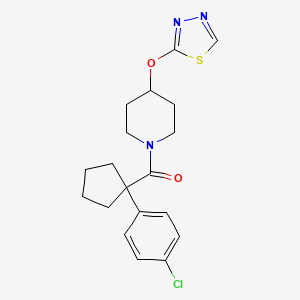
![3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2682508.png)